molecular formula C13H14F3N3O3S B6750795 2-ethyl-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]benzenesulfonamide

2-ethyl-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]benzenesulfonamide

Cat. No.: B6750795
M. Wt: 349.33 g/mol
InChI Key: MCGMNJSAPKTZHY-UHFFFAOYSA-N
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Description

2-ethyl-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a benzenesulfonamide moiety

Properties

IUPAC Name

2-ethyl-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c1-3-9-6-4-5-7-10(9)23(20,21)19-8(2)11-17-12(22-18-11)13(14,15)16/h4-8,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGMNJSAPKTZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NC(C)C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]benzenesulfonamide typically involves multiple steps. One common approach is the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a well-established method in organic synthesis . The final step often involves the sulfonamide formation through the reaction of an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and trifluoromethylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The trifluoromethyl and oxadiazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the oxadiazole or benzenesulfonamide moieties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl and oxadiazole groups.

    Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activities could lead to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The oxadiazole ring may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]benzenesulfonamide: shares similarities with other trifluoromethylated oxadiazoles and sulfonamides, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring provides a versatile scaffold for further functionalization. This makes it a valuable compound for various applications in research and industry.

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